![molecular formula C10H8N2O2S B1287989 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid CAS No. 802276-49-9](/img/structure/B1287989.png)
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a derivative of 2-aminothiazole . It is a small molecule that has been studied for its potential in anticancer drug discovery . This compound is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
The synthesis of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid involves reactions with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides . The compound has also been synthesized through the thionation-cyclization of enamino esters by nucleophilic ring-opening of oxazolones .Molecular Structure Analysis
The molecular structure of 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid includes a 2-aminothiazole scaffold, a phenyl group, and a carboxylic acid group . The compound has a molecular weight of 220.25 .Chemical Reactions Analysis
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid can react with aromatic aldehydes, phenyl isocyanate, and carboxylic acid chlorides .Physical And Chemical Properties Analysis
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid is a white crystalline powder . It has a melting point of 225-226 degrees Celsius .Scientific Research Applications
Comprehensive Analysis of 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic Acid Applications
2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid, also known as 2-Amino-5-phenyl-4-thiazolecarboxylic acid, is a compound with a broad spectrum of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.
Pharmaceutical Drug Synthesis: Thiazole derivatives are integral in the synthesis of various pharmaceutical drugs due to their diverse biological activities. They are used in creating compounds with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective properties . This compound’s structure is a key feature in several drugs, including those for treating HIV/AIDS (ritonavir) and cancer (tiazofurin).
Agrochemical Development: In the agrochemical industry, thiazole compounds play a significant role in the development of fungicides and pesticides. Their ability to interfere with the life cycle of pests and fungi makes them valuable for protecting crops and ensuring food security.
Industrial Applications: Thiazoles are utilized in industrial applications such as rubber vulcanization, which is essential for enhancing the durability and elasticity of rubber products . They also serve as catalysts and additives in various chemical reactions, improving efficiency and outcomes.
Photographic Sensitizers: The unique properties of thiazole derivatives make them suitable as photographic sensitizers. They are involved in the chemical processes that increase the light sensitivity of photographic films, which is crucial for capturing images under various lighting conditions.
Liquid Crystal Technology: Thiazole-based compounds are used in the production of liquid crystals, which are a critical component of displays in electronic devices such as smartphones, televisions, and computer monitors .
Antioxidant Properties: Research has shown that thiazole derivatives exhibit significant antioxidant properties, which are important for protecting cells from oxidative stress and potential damage . This application is particularly relevant in the development of therapies for diseases caused by oxidative stress.
Neuroprotective Agents: Due to their potential neuroprotective effects, thiazole compounds are being studied for their use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . They may help in the synthesis of neurotransmitters and protect neural tissue from degeneration.
Anti-Inflammatory and Analgesic Agents: Thiazole derivatives have been identified to possess anti-inflammatory and analgesic activities, making them candidates for the development of new pain relief medications . Their efficacy in reducing inflammation and pain without significant side effects is a promising area of research.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, such as topoisomerase ii , and enzymes involved in the synthesis of cell walls .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription, leading to cell death .
Result of Action
Thiazole derivatives have been associated with inducing cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Safety and Hazards
Future Directions
The 2-aminothiazole scaffold, which includes 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid, has emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research will likely continue to explore the potential of this compound and its derivatives in the treatment of cancer and other diseases .
properties
IUPAC Name |
2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-10-12-7(9(13)14)8(15-10)6-4-2-1-3-5-6/h1-5H,(H2,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYHQGNZJJXPBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592788 | |
Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
802276-49-9 | |
Record name | 2-Amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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